N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide
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Overview
Description
N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide typically involves the condensation of 2-aminobenzenethiol with cyclopropyl ketones or aldehydes, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acids or bases as catalysts and solvents like dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes .
Comparison with Similar Compounds
N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Nitrobenzothiazole: Studied for its anticancer activity.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific cyclopropyl and prop-2-enamide substituents, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(2-cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-12(16)14-9-5-6-10-11(7-9)17-13(15-10)8-3-4-8/h2,5-8H,1,3-4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQCGPULMBEZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=C(S2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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